molecular formula C8H9ClN2 B014980 1H-Indol-2-amine hydrochloride CAS No. 27878-37-1

1H-Indol-2-amine hydrochloride

Cat. No.: B014980
CAS No.: 27878-37-1
M. Wt: 168.62 g/mol
InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N
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Description

1H-Indol-2-amine hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by its indole core structure, which consists of a benzene ring fused to a pyrrole ring

Mechanism of Action

Target of Action

The primary targets of 1H-Indol-2-amine hydrochloride are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity . This interaction is particularly strong with enzymes such as HLGP, HIV-1, and the renin enzyme .

Mode of Action

This compound interacts with its targets primarily through the formation of hydrogen bonds . The presence of the carboxamide moiety in indole derivatives allows for this bonding, which can inhibit the activity of various enzymes and proteins .

Biochemical Pathways

It is known that the compound’s inhibitory effects on certain enzymes and proteins can disrupt their normal functioning . This disruption can have downstream effects on various biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a substrate for p-gp . It is also suggested to be an inhibitor for CYP1A2 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can disrupt their normal functioning and lead to various biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Other factors, such as temperature and pH, could also potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

1H-Indol-2-amine hydrochloride, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable compound in the development of new derivatives . It has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific context of its application. For instance, certain indole derivatives have been found to exhibit inhibitory activity against influenza A, suggesting potential antiviral applications . Moreover, some derivatives have shown anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to bind with high affinity to multiple receptors, which can influence a variety of biochemical pathways . The specific molecular interactions and mechanisms of action can vary depending on the specific derivative and biological context.

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in various metabolic pathways, given the broad range of biological activities associated with indole derivatives

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1H-Indol-2-amine hydrochloride typically involves several steps. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another approach involves the use of alkylzinc bromides with aryldiazonium tetrafluoroborates, followed by microwave irradiation in the presence of chlorotrimethylsilane to yield the indole product .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

1H-Indol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while substitution reactions can produce halogenated or nitro-substituted indoles.

Comparison with Similar Compounds

1H-Indol-2-amine hydrochloride can be compared with other similar compounds, such as:

What sets this compound apart is its specific structure and reactivity, which make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1H-indol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSXSUBAADKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958131
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36946-70-0
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-aminoindole hydrochloride in the synthesis of α-carboline derivatives?

A1: 2-aminoindole hydrochloride serves as one of the three key components in a novel, one-pot synthesis of α-carboline derivatives. [] This method utilizes a three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochloride to achieve regioselective [3 + 3]-cyclocondensation. Importantly, the reaction is facilitated by the presence of water, which promotes cyclization and leads to higher yields compared to nonaqueous conditions. []

Q2: Are there any limitations to using 2-aminoindole hydrochloride in this reaction?

A2: While the research highlights the effectiveness of using 2-aminoindole hydrochloride in aqueous conditions, it also notes that nonaqueous conditions result in significantly poorer product yields. [] This suggests that the choice of solvent and reaction conditions are critical for the success of this synthesis. Further research may explore alternative solvents or strategies to improve yields in nonaqueous systems.

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